![molecular formula C14H22N4O B7518799 N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide](/img/structure/B7518799.png)
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes including learning, memory, and synaptic plasticity.
Mécanisme D'action
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. By blocking the activity of mGluR5, N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in various physiological processes.
Biochemical and physiological effects:
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide has been shown to have several biochemical and physiological effects, particularly in the brain. It can modulate synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide can also affect learning and memory processes by modulating the activity of mGluR5.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide in lab experiments is its selectivity for mGluR5. This makes it a useful tool for studying the role of mGluR5 in various physiological processes. However, N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide has some limitations as well. It has a relatively short half-life, which means that it needs to be administered frequently in experiments. N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide also has poor solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the use of N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide in scientific research. One potential application is in the treatment of neurological disorders such as Fragile X syndrome and addiction. N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide has also been studied for its potential use in the treatment of anxiety and depression. Further research is needed to fully understand the mechanisms underlying these effects and to develop more effective treatments. Additionally, N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide can be used as a tool to study the role of mGluR5 in various physiological processes, which can lead to a better understanding of the brain and its functions.
Méthodes De Synthèse
The synthesis of N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide involves several steps, including the preparation of 4-methylpiperazine, 3-bromo-6-(hydroxymethyl)pyridine, and butanoyl chloride. These compounds are then reacted together to form N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide. The overall yield of this synthesis method is around 20%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to modulate the activity of mGluR5, which is involved in several neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide has also been studied for its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-3-4-14(19)16-12-5-6-13(15-11-12)18-9-7-17(2)8-10-18/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFQOZGVZPEXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(C=C1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)

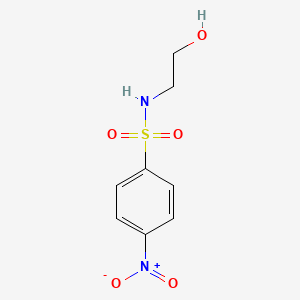
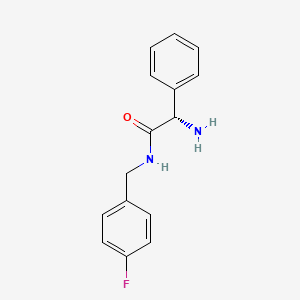
![1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)
![4-amino-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B7518748.png)
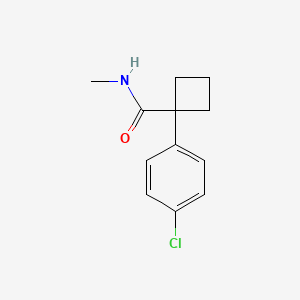


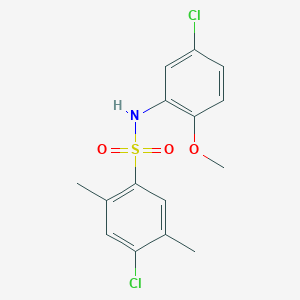
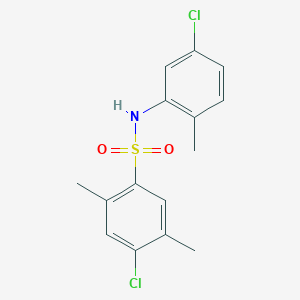
![1-[3-(4-Methoxyphenyl)-5-naphthalen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7518807.png)
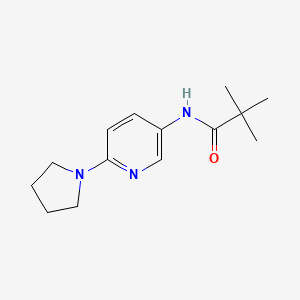
![[2-(N-acetylanilino)-1,3-thiazol-4-yl]methyl (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7518824.png)